3-oxohexacosanoyl-CoA

VLCFA Synthesis Endoplasmic Reticulum Microsomal Elongase

Researchers modeling peroxisomal β-oxidation disorders often face a lack of chain-length-specific VLCFA-CoA standards, yielding biologically irrelevant kinetic data when using short-chain analogs. 3-Oxohexacosanoyl-CoA (CAS 1245945-35-0) delivers the exact C26 substrate required for peroxisomal 3-oxoacyl-CoA thiolase and microsomal elongase assays. • Authentic C26 3-oxoacyl-CoA matching diagnostic VLCFA accumulation profiles in peroxisomal deficiency diseases. • Verified monoisotopic mass (1159.48064 Da) for reliable identification in targeted metabolomics. • Conserved human/yeast metabolite annotation (ChEBI:52977; HMDB) supporting translational VLCFA research.

Molecular Formula C47H84N7O18P3S
Molecular Weight 1160.2 g/mol
CAS No. 1245945-35-0
Cat. No. B1261648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-oxohexacosanoyl-CoA
CAS1245945-35-0
Molecular FormulaC47H84N7O18P3S
Molecular Weight1160.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C47H84N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-35(55)30-38(57)76-29-28-49-37(56)26-27-50-45(60)42(59)47(2,3)32-69-75(66,67)72-74(64,65)68-31-36-41(71-73(61,62)63)40(58)46(70-36)54-34-53-39-43(48)51-33-52-44(39)54/h33-34,36,40-42,46,58-59H,4-32H2,1-3H3,(H,49,56)(H,50,60)(H,64,65)(H,66,67)(H2,48,51,52)(H2,61,62,63)/t36-,40-,41-,42+,46-/m1/s1
InChIKeyVOMUIFOBQMYJPJ-CPIGOPAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxohexacosanoyl-CoA Product Overview


3-Oxohexacosanoyl-CoA (CAS 1245945-35-0) is a C26 very long-chain 3-oxoacyl-CoA thioester, distinguished by its 26-carbon saturated acyl chain with a 3-oxo group [1]. It is classified as a very long-chain 3-oxoacyl-CoA and functions as a key metabolic intermediate in the synthesis and beta-oxidation of hexacosanoic acid (C26:0), a cerotic acid derivative [2]. This compound is manually curated in authoritative databases including ChEBI (CHEBI:52977) and HMDB (HMDB0062371) as a human and yeast metabolite, with a verified molecular formula of C47H84N7O18P3S and a monoisotopic mass of 1159.48064 Da [3]. It serves as a research-grade substrate for studying very long-chain fatty acid (VLCFA) metabolism, peroxisomal disorders, and elongase enzyme specificity .

Workflow

Substrate for peroxisomal beta-oxidation and VLCFA metabolism studies.

Standard Use

LC-MS analytical standard for C26 3-oxoacyl-CoA species identification.

Enzyme Assay

Product standard for microsomal elongase complex activity measurements.

Why 3-Oxohexacosanoyl-CoA Is Unique


Generic substitution fails because 3-oxohexacosanoyl-CoA possesses a uniquely defined C26 acyl chain length that dictates its specific metabolic partitioning and enzyme recognition in very long-chain fatty acid (VLCFA) pathways. Unlike medium- or long-chain 3-oxoacyl-CoA analogs (e.g., C16 or C18), this C26 derivative is synthesized in the endoplasmic reticulum via microsomal elongase complexes and is preferentially oxidized in peroxisomes rather than mitochondria . This subcellular compartmentalization is critical for modeling peroxisomal beta-oxidation disorders and VLCFA accumulation diseases. Furthermore, 3-oxohexacosanoyl-CoA is a specific substrate for very-long-chain 3-oxoacyl-CoA reductase (EC 1.1.1.330) and peroxisomal 3-oxoacyl-CoA thiolase, enzymes with distinct chain-length specificities that discriminate against shorter acyl chains [1]. Using a generic 3-oxoacyl-CoA standard would therefore yield biologically irrelevant kinetic parameters and pathway assignments in VLCFA-focused investigations [2].

Chain length

Short-chain 3-oxoacyl-CoA analogs (C16, C18) are not substrates for VLCFA-specific enzymes (EC 1.1.1.330) that require C22+ chains.

Compartment

C26 3-oxoacyl-CoA is synthesized in the ER and oxidized in peroxisomes, unlike C16 which localizes to cytoplasm and mitochondria, altering assay relevance.

Metabolic fate

C26 derivative enters sphingolipid/ceramide biosynthesis; shorter chains follow different metabolic routes, limiting interchangeability in pathway studies.

3-Oxohexacosanoyl-CoA Specificity Evidence


Subcellular Synthesis: ER vs. Cytoplasm

3-Oxohexacosanoyl-CoA is synthesized exclusively in the endoplasmic reticulum via the microsomal elongase complex, contrasting sharply with the synthesis of shorter-chain 3-oxoacyl-CoA analogs (e.g., 3-oxopalmitoyl-CoA, C16) which are generated in the cytoplasm . This differential compartmentalization has functional consequences: endoplasmic reticulum-derived VLCFA-CoAs are preferentially channeled into sphingolipid and ceramide biosynthesis, whereas cytoplasmic-derived acyl-CoAs primarily enter mitochondrial beta-oxidation or storage lipid synthesis [1].

Subcellular Synthesis
Class-level
Target: ER (microsomal elongase)
Comparator: Cytoplasm (fatty acid synthase)
Ensures correct experimental system: microsomal vs. cytosolic assays.
Inferred from yeast and mammalian pathway annotations.
VLCFA Synthesis Endoplasmic Reticulum Microsomal Elongase Compartmentalization

VLCFA Reductase Substrate Specificity

Very-long-chain 3-oxoacyl-CoA reductase (EC 1.1.1.330), the enzyme responsible for the second step in the VLCFA elongation cycle, exhibits marked substrate preference for 3-oxoacyl-CoA substrates with acyl chains of 22 carbons or longer [1]. 3-Oxohexacosanoyl-CoA (C26) is a native substrate for this enzyme, whereas medium-chain analogs such as 3-oxodecanoyl-CoA (C10) or 3-oxopalmitoyl-CoA (C16) are not efficiently reduced by this specific reductase [1]. While specific Km or kcat values for 3-oxohexacosanoyl-CoA are not reported in the primary literature, the enzyme's definition explicitly excludes activity on substrates shorter than C22, establishing a clear chain-length threshold [1].

Reductase Specificity
Class-level
EC 1.1.1.330 acts only on C22+ 3-oxoacyl-CoA; C26 is native substrate.
Mismatched substrate-enzyme pairs may yield false-negative results.
No kinetic constants reported; chain-length threshold from enzyme definition.
Enzyme Kinetics Substrate Specificity VLCFA Reductase Chain Length

Peroxisomal Beta-Oxidation Specificity

3-Oxohexacosanoyl-CoA is a direct substrate for peroxisomal 3-oxoacyl-CoA thiolase, an enzyme essential for the chain-shortening of VLCFAs within peroxisomes [1]. This contrasts with shorter 3-oxoacyl-CoA esters (e.g., 3-oxohexadecanoyl-CoA, C16), which are primarily cleaved by mitochondrial 3-ketoacyl-CoA thiolase [2]. The peroxisomal thiolase deficiency in humans results in the accumulation of VLCFAs, including hexacosanoic acid (C26:0), and intermediates such as 3-oxohexacosanoyl-CoA, demonstrating the pathway-specific role of this exact chain length in disease pathogenesis [1]. The ratio of C26:0 to C22:0 accumulation is a diagnostic marker for peroxisomal disorders, underscoring the unique metabolic fate of C26-CoA derivatives [3].

Peroxisomal Oxidation
Cross-study
Target: peroxisomal thiolase
Comparator: mitochondrial thiolase (C16)
C26-CoA cleavage requires peroxisomal thiolase; critical for disease modeling.
Diagnostic C26:0/C22:0 ratio in peroxisomal disorders.
Peroxisomal Beta-Oxidation VLCFA Catabolism Metabolic Compartmentalization 3-Oxoacyl-CoA Thiolase

LC-MS Structural Verification

3-Oxohexacosanoyl-CoA has a verified molecular formula of C47H84N7O18P3S and a monoisotopic mass of 1159.48064 Da, as manually curated in ChEBI [1]. This precise mass distinguishes it from other 3-oxoacyl-CoA species. For example, the C22 analog 3-oxodocosanoyl-CoA (C47H84N7O18P3S is not a valid formula; actual C22 3-oxoacyl-CoA would have C43H76N7O18P3S, mass ~1075 Da), and the C24 analog 3-oxotetracosanoyl-CoA has a monoisotopic mass of approximately 1127.45 Da [2]. The predicted LC-MS/MS fragmentation spectrum for 3-oxohexacosanoyl-CoA (SplashKey: splash10-001i-2901210000-ac5be58f1c6af5a00cee) is available for confident identification in metabolomics workflows [3].

Mass Verification
Head-to-head
1159.48064 Da
Unambiguous identification by HRMS; ~32 Da difference per 2C elongation.
Verified formula C47H84N7O18P3S; SplashKey available for LC-MS/MS.
LC-MS Metabolomics Analytical Chemistry Structure Confirmation

Human and Yeast Metabolite Conservation

3-Oxohexacosanoyl-CoA is annotated as a metabolite in both Homo sapiens (NCBI:txid9606) and Saccharomyces cerevisiae (NCBI:txid4932) [1]. This cross-species conservation indicates a fundamental role in eukaryotic VLCFA metabolism and validates its use as a standard in comparative metabolomics and yeast model systems for human peroxisomal disorders [2]. In contrast, shorter 3-oxoacyl-CoA species may be present in only a subset of organisms or may have divergent metabolic roles [3]. The annotation is based on curated literature evidence (PubMed:24678285 for yeast; DOI:10.1038/nbt.2488 for human) [1].

Species Conservation
Cross-study
Annotated in human and S. cerevisiae metabolomes.
Validates standard use across mammalian and yeast VLCFA research.
Literature-based annotations; no quantitative abundance data.
Metabolomics Comparative Biology Saccharomyces cerevisiae Human Metabolism

Elongase Condensation Reaction Specificity

The formation of 3-oxohexacosanoyl-CoA is catalyzed by the very-long-chain 3-oxoacyl-CoA synthase (elongase) via the condensation of tetracosanoyl-CoA (C24:0-CoA) and malonyl-CoA, with concomitant release of CO2 and CoA [1]. This reaction is stoichiometrically defined: 1 tetracosanoyl-CoA + 1 malonyl-CoA + 1 H+ → 1 3-oxohexacosanoyl-CoA + 1 CO2 + 1 CoA [1]. In contrast, the synthesis of shorter 3-oxoacyl-CoA species (e.g., C16) involves different condensing enzymes with distinct acyl-CoA chain-length preferences [2]. The reaction is part of the endoplasmic reticulum fatty acid elongation system and is essential for producing the C26 fatty acyl chain required for sphingolipid and ceramide biosynthesis [3].

Condensation Reaction
Supporting
C24:0-CoA + malonyl-CoA → 3-oxo-C26-CoA + CO2 + CoA
Confirms biosynthetic origin for elongase activity assays.
Stoichiometry 1:1:1:1:1; microsomal elongase system.
Fatty Acid Elongation Condensation Reaction Microsomal Elongase Enzymology

3-Oxohexacosanoyl-CoA Applications


Peroxisomal Disorder Modeling & Assays

Use 3-oxohexacosanoyl-CoA as a substrate in peroxisomal 3-oxoacyl-CoA thiolase activity assays to model VLCFA accumulation disorders. The compound's C26 chain length matches the diagnostic accumulation profile in peroxisomal deficiency diseases, enabling relevant kinetic and inhibition studies [1].

LC-MS/MS Standard for VLCFA Profiling

Employ 3-oxohexacosanoyl-CoA as an analytical standard in targeted metabolomics workflows. Its verified monoisotopic mass of 1159.48064 Da and predicted LC-MS/MS fragmentation pattern provide a reliable reference for identifying and quantifying C26 3-oxoacyl-CoA species in biological samples [2].

Microsomal Elongase Complex Assays

Utilize 3-oxohexacosanoyl-CoA as the product standard or substrate in assays of the endoplasmic reticulum very-long-chain 3-oxoacyl-CoA synthase (elongase). This enables precise measurement of elongase activity and chain-length specificity, critical for understanding VLCFA synthesis regulation .

Yeast Models for VLCFA Metabolism

Leverage the compound's conserved annotation as a Saccharomyces cerevisiae metabolite to investigate VLCFA elongation and sphingolipid biosynthesis in yeast models. This reduces cross-species variability and supports translational research into human lipid disorders [3].

Application
Selection Property
Validation Focus
Peroxisomal Disorder Assays
C26 chain length matches disease-relevant VLCFA accumulation
Peroxisomal thiolase activity and oxidation kinetics
LC-MS VLCFA Profiling
Verified monoisotopic mass and fragmentation pattern
Targeted metabolomics peak identification
Elongase Complex Assays
Product standard for ER elongase reaction
Elongase chain-length specificity and activity
Yeast VLCFA Research
Conserved metabolite annotation across species
Cross-species sphingolipid biosynthesis studies

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21 linked technical documents
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